molecular formula C9H7N3 B11917704 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile

6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile

Cat. No.: B11917704
M. Wt: 157.17 g/mol
InChI Key: OZTWXMKEHSILOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system with a methyl group at the 6th position and a cyano group at the 2nd position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyanopyridine with a suitable methyl-substituted pyrrole derivative. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents such as N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The biological activity of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is primarily attributed to its ability to inhibit fibroblast growth factor receptors. The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit fibroblast growth factor receptors makes it a promising candidate for anticancer drug development.

Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile

InChI

InChI=1S/C9H7N3/c1-6-2-3-7-4-8(5-10)12-9(7)11-6/h2-4H,1H3,(H,11,12)

InChI Key

OZTWXMKEHSILOU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(N2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.